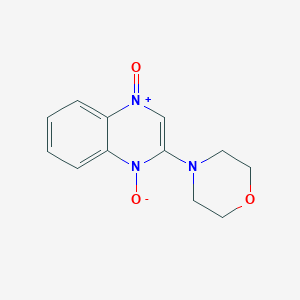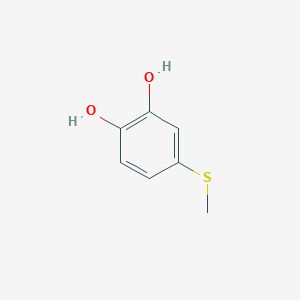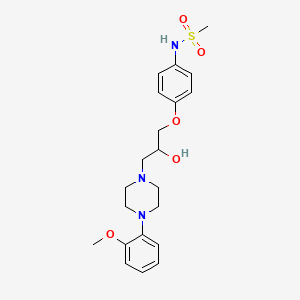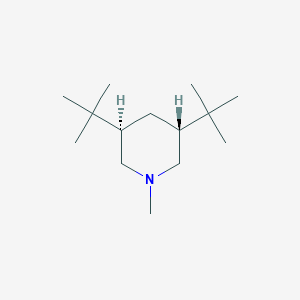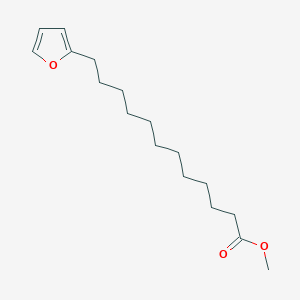
Methyl 12-(furan-2-YL)dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-(furan-2-YL)dodecanoate: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring attached to a dodecanoate chain. Furans have been extensively studied due to their wide range of biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 12-(furan-2-YL)dodecanoate typically involves the esterification of 12-(furan-2-YL)dodecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
12-(furan-2-YL)dodecanoic acid+methanolacid catalystmethyl 12-(furan-2-YL)dodecanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 12-(furan-2-YL)dodecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 12-(furan-2-YL)dodecanol.
Substitution: Various substituted furans, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 12-(furan-2-YL)dodecanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: this compound is used in the production of polymers and resins. Its furan ring imparts desirable properties such as thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of methyl 12-(furan-2-YL)dodecanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
2,5-Furandicarboxylic acid: Another furan derivative used in polymer production.
2,5-Dimethylfuran: A furan derivative used as a biofuel.
Uniqueness: Methyl 12-(furan-2-YL)dodecanoate is unique due to its long dodecanoate chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and chain length .
Propriétés
Numéro CAS |
64137-27-5 |
|---|---|
Formule moléculaire |
C17H28O3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
methyl 12-(furan-2-yl)dodecanoate |
InChI |
InChI=1S/C17H28O3/c1-19-17(18)14-10-8-6-4-2-3-5-7-9-12-16-13-11-15-20-16/h11,13,15H,2-10,12,14H2,1H3 |
Clé InChI |
HCIGFVBEVAIUOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
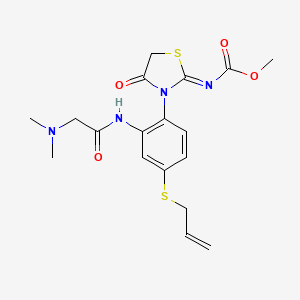
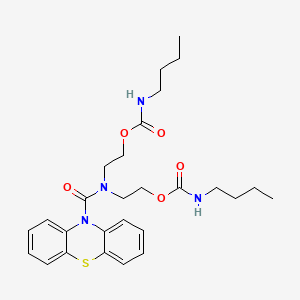
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
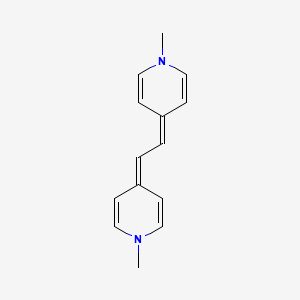
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
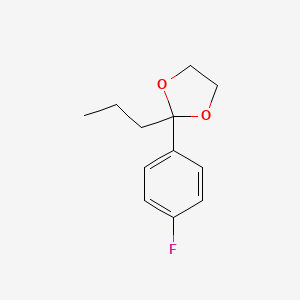
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
